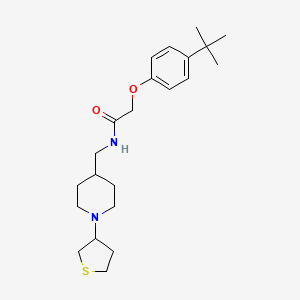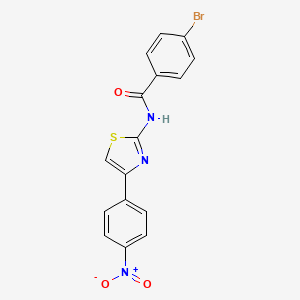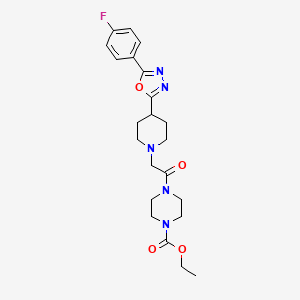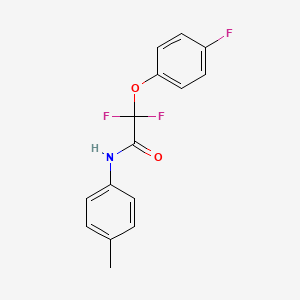![molecular formula C15H21NO4 B3015534 3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid CAS No. 52727-66-9](/img/structure/B3015534.png)
3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid” is a chemical compound with the CAS Number: 52727-66-9 . It has a molecular weight of 279.34 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-((((tert-butoxy)carbonyl)amino)methyl)phenyl)propanoic acid . The InChI code for this compound is 1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-7-5-4-6-11(12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound has a melting point of 117-118 degrees Celsius . It is stored at room temperature and comes in a powder form .Scientific Research Applications
Crystal Structure Studies
- The crystal structure of a related compound, 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, was analyzed to examine the role of N-methylation in peptide conformation (Jankowska et al., 2002).
Metabolic Studies
- A study involved analyzing organic acids, including derivatives of propanoic acid, in cultures of a thermophilic sulfur-dependent anaerobic archaeon (Rimbault et al., 1993).
Antimicrobial Applications
- Synthesis and characterization of substituted phenyl azetidines, including compounds with tert-butoxycarbonyl groups, demonstrated potential antimicrobial applications (Doraswamy & Ramana, 2013).
Synthesis of Natural Products
- The compound was used as a key intermediate in the synthesis of Biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014).
Conformational Studies
- A study on the molecular and crystal structure of a similar L-cysteine derivative revealed insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).
Synthesis of Neuroexcitant Analogs
- Enantioselective synthesis of neuroexcitant analogs involving tert-butoxycarbonyl-protected glycine derivatives highlights the compound's relevance in neuropharmacology (Pajouhesh et al., 2000).
Receptor Antagonist Research
- In the development of EP3 receptor antagonists, analogs of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid were synthesized and evaluated for in vitro potency (Asada et al., 2010).
Lipophilic Amino Acid Derivatives
- The synthesis of N-Boc-protected amino acids substituted with mesityl groups, using tert-butoxycarbonyl, highlighted the production of highly lipophilic amino acid derivatives (Medina et al., 2000).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Biochemical Pathways
The boc group is often used in peptide synthesis , which suggests that it may play a role in protein assembly and other processes involving amines.
Pharmacokinetics
The boc group is known to be stable under a variety of conditions, which may influence the compound’s bioavailability .
Result of Action
The use of the boc group in peptide synthesis suggests that it may play a role in the formation of proteins and other biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the presence of water is important for this reaction. Additionally, the removal of the Boc group can be accomplished with strong acids , indicating that the pH of the environment can also influence the compound’s action.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-7-5-4-6-11(12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZYEXIYFSSQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52727-66-9 |
Source


|
| Record name | 3-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3015452.png)
![4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3015453.png)
![(2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B3015456.png)

![Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate](/img/structure/B3015458.png)

![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3015462.png)


![2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3015468.png)


![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)
